molecular formula C8H5BrN2O2S B15307342 2-Amino-4-bromo-benzothiazole-6-carboxylic Acid

2-Amino-4-bromo-benzothiazole-6-carboxylic Acid

Cat. No.: B15307342
M. Wt: 273.11 g/mol
InChI Key: PSYBIUICMMXYJB-UHFFFAOYSA-N
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Description

2-amino-4-bromo-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-bromo-1,3-benzothiazole-6-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-bromoaniline with acetic acid and potassium thiocyanate in the presence of bromine in acetic acid . Another method includes the monobromination of 2-aminobenzothiazole using silica-supported quinolinium tribromide .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of microwave irradiation and one-pot multicomponent reactions to streamline the synthesis and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-bromo-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups on the benzothiazole ring.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents like ethanol or acetic acid .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-amino-4-bromo-1,3-benzothiazole-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-bromo-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential use as an anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-bromo-1,3-benzothiazole-6-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromine atom and the carboxylic acid group allows for versatile chemical modifications and enhances its potential as a pharmacologically active compound .

Properties

Molecular Formula

C8H5BrN2O2S

Molecular Weight

273.11 g/mol

IUPAC Name

2-amino-4-bromo-1,3-benzothiazole-6-carboxylic acid

InChI

InChI=1S/C8H5BrN2O2S/c9-4-1-3(7(12)13)2-5-6(4)11-8(10)14-5/h1-2H,(H2,10,11)(H,12,13)

InChI Key

PSYBIUICMMXYJB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)N)Br)C(=O)O

Origin of Product

United States

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